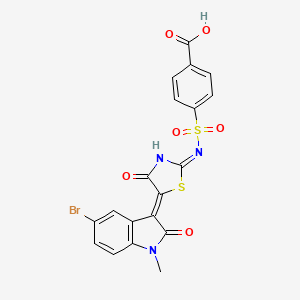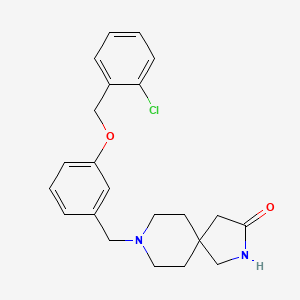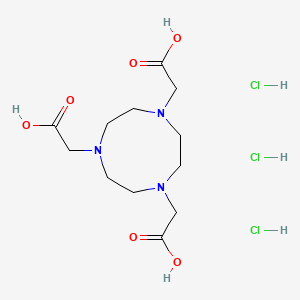
NOTA (trihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NOTA (trihydrochloride) involves several steps. One method includes reacting 4-methylsulfonyl chloride with diethylenetriamine in the presence of a tosyl group to obtain an intermediate product. This intermediate is then subjected to a substitution reaction with sodium methoxide. Another intermediate is prepared by reacting 4-methylsulfonyl chloride with ethylene glycol. The two intermediates are coupled, followed by a substitution reaction with sulfuric acid. Finally, the product is treated with hydrochloric acid to obtain NOTA (trihydrochloride) .
Industrial Production Methods
Industrial production of NOTA (trihydrochloride) typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in radiopharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
NOTA (trihydrochloride) undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as gallium and copper.
Substitution: Reacts with peptides and radionuclides for conjugation purposes.
Common Reagents and Conditions
Chelation: Typically involves metal ions like gallium or copper in aqueous solutions.
Substitution: Uses peptides or radionuclides under mild conditions to form stable conjugates.
Major Products
The major products formed from these reactions are metal ion complexes and peptide-radionuclide conjugates, which are used in radiopharmaceutical applications .
Scientific Research Applications
NOTA (trihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ions.
Biology: Facilitates the study of biological processes through radiolabeling.
Medicine: Employed in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy.
Industry: Utilized in the production of radiolabeled compounds for various industrial applications
Mechanism of Action
NOTA (trihydrochloride) exerts its effects through chelation, forming stable complexes with metal ions. These complexes are then used for radiolabeling peptides and other molecules. The molecular targets and pathways involved include the binding of metal ions to the nitrogen and oxygen atoms in the NOTA structure, forming highly stable chelates .
Comparison with Similar Compounds
Similar Compounds
- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
- TRAP (1,4,7-triazacyclononane-1,4,7-tris(methylene(2-carboxyethylphosphinic acid)))
Uniqueness
Compared to DOTA and TRAP, NOTA (trihydrochloride) offers superior chelation properties for certain metal ions, such as gallium and copper. It forms more stable complexes, which are crucial for radiopharmaceutical applications. Additionally, NOTA’s smaller ring size compared to DOTA allows for more efficient chelation .
Properties
Molecular Formula |
C12H24Cl3N3O6 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C12H21N3O6.3ClH/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21;;;/h1-9H2,(H,16,17)(H,18,19)(H,20,21);3*1H |
InChI Key |
PDOAXUKFIYFVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



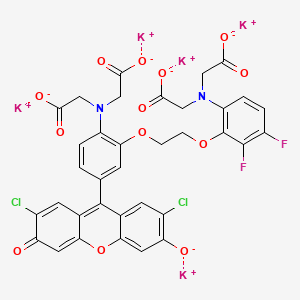
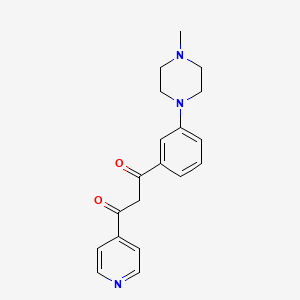

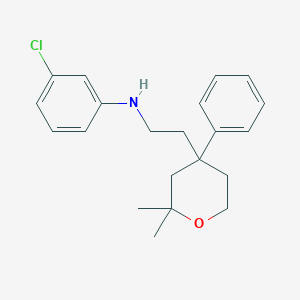
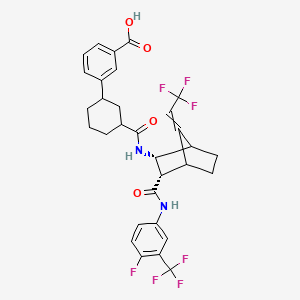
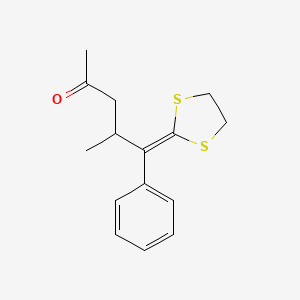
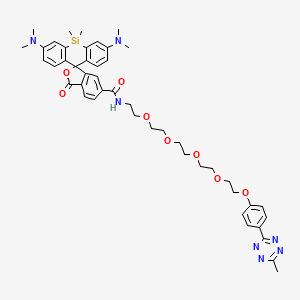
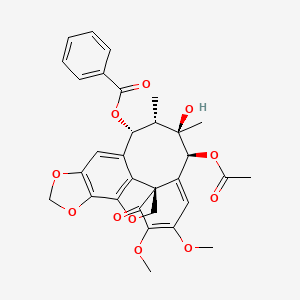
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
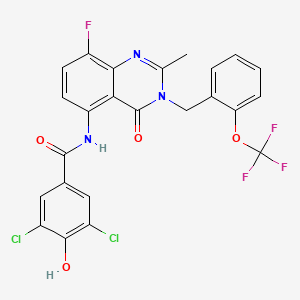
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
